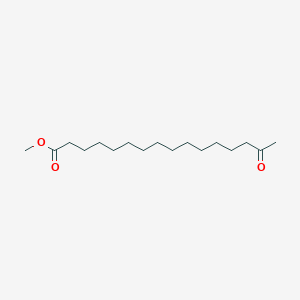

Methyl 15-oxohexadecanoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

99706-71-5 |

|---|---|

Molecular Formula |

C17H32O3 |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

methyl 15-oxohexadecanoate |

InChI |

InChI=1S/C17H32O3/c1-16(18)14-12-10-8-6-4-3-5-7-9-11-13-15-17(19)20-2/h3-15H2,1-2H3 |

InChI Key |

MOTWVGDHNKYUCW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCCCCCCCCCCCC(=O)OC |

Origin of Product |

United States |

Natural Occurrence and Biosynthesis of Methyl 15 Oxohexadecanoate

Natural Sources and Ecological Distribution Patterns

Methyl 15-oxohexadecanoate is a fatty acid methyl ester (FAME) that has been identified in specific plant tissues. Scientific analysis using techniques such as gas chromatography-mass spectrometry (GC-MS) has confirmed its presence in nature. A key study identified this compound in the n-hexane extracts of the plant Hibiscus micranthus Linn. asm.org The analysis of leaf, stem, and root extracts of this plant revealed a variety of chemical constituents, with this compound being detected in the root extracts. asm.org

While the detection of this specific compound is not widespread, related oxo-fatty acid methyl esters have been identified in various other organisms. For instance, methyl 2-oxohexadecanoate has been found in dingo scat, and methyl 8-oxohexadecanoate has been identified in the methanolic extract of Cyperus aucheri. These findings suggest that while the 15-oxo isomer is less commonly reported, the broader class of oxo-FAMEs is present across different biological systems.

Table 1: Identification of this compound in Biological Samples

| Compound | Organism | Sample Type | Analytical Method |

|---|

The specific ecological distribution and functional role of this compound are not yet extensively documented. Its identification in the roots of Hibiscus micranthus suggests a potential role within the plant's root system. asm.org Generally, fatty acid derivatives in plants can be involved in various functions, including energy storage, structural components of cell membranes, and as constituents of protective barriers like cutin. nih.govwikipedia.org

Long-chain fatty acids and their derivatives are crucial components of cutin and suberin, which are protective polymers found on the epidermis of leaves and in the roots and wounded tissues of plants. nih.gov These compounds can also act as signaling molecules or defense compounds against pathogens. Given its structure as an oxo-fatty acid, this compound could potentially be an intermediate in the formation of other bioactive molecules or a component of the plant's chemical defense arsenal. However, without further research, its precise ecological function remains speculative.

Identification in Biological Samples

Elucidation of Biosynthetic Pathways for Oxo-Fatty Acid Methyl Esters

The biosynthesis of this compound is believed to follow a multi-step enzymatic pathway involving the modification of a saturated fatty acid precursor. This process includes hydroxylation, oxidation (dehydrogenation), and methylation.

The biosynthesis of this compound likely originates from the common C16 saturated fatty acid, hexadecanoic acid (palmitic acid). The formation of the 15-oxo group points to a pathway involving (ω-1) oxidation, where modification occurs on the carbon atom adjacent to the terminal (omega) methyl group.

The key precursors and intermediates in this pathway are proposed as follows:

Hexadecanoic Acid (Palmitic Acid): The primary C16 fatty acid substrate.

15-Hydroxyhexadecanoic Acid: The first key intermediate, formed by the specific hydroxylation of hexadecanoic acid at the C-15 position (the ω-1 position). The biological significance of (ω-1)-hydroxylation of fatty acids has been established in various organisms, often as a critical step in producing signaling molecules or pheromones. nih.gov

15-Oxohexadecanoic Acid: This is the direct acidic precursor to the final product. It is formed by the oxidation of the hydroxyl group of 15-hydroxyhexadecanoic acid to a ketone group. This un-esterified oxo-acid is the substrate for the final methylation step.

The conversion of hexadecanoic acid to this compound requires a coordinated series of enzymatic reactions. The enzymes involved belong to well-characterized families responsible for fatty acid modification.

Cytochrome P450 Monooxygenases: Responsible for the initial hydroxylation step.

Dehydrogenases: Catalyze the oxidation of the hydroxyl group to a keto group.

Methyltransferases: Mediate the final esterification of the carboxylic acid group.

The proposed biosynthetic pathway can be broken down into three distinct enzymatic steps:

(ω-1)-Hydroxylation: The process begins with the regioselective hydroxylation of hexadecanoic acid at the C-15 position. This reaction is catalyzed by a cytochrome P450-dependent fatty acid (ω-1)-hydroxylase . nih.govwikipedia.org These enzymes are common in both plants and animals and are responsible for introducing hydroxyl groups at or near the terminal end of fatty acid chains. nih.govwikipedia.org

Dehydrogenation: The resulting 15-hydroxyhexadecanoic acid is then oxidized to form 15-oxohexadecanoic acid. This conversion of a secondary alcohol to a ketone is catalyzed by a hydroxy fatty acid dehydrogenase . reactome.orgnih.govmicrobenotes.com This enzyme specifically acts on the hydroxyl group, removing hydrogen to form the oxo (keto) functionality.

Methyl Esterification: The final step is the esterification of the carboxyl group of 15-oxohexadecanoic acid to yield this compound. This reaction is catalyzed by an S-adenosyl-L-methionine:fatty-acid O-methyltransferase (FAMT) . wikipedia.orgqmul.ac.uk This enzyme transfers a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the carboxylic acid, forming the methyl ester and S-adenosyl-L-homocysteine as a byproduct. nih.govnih.govnih.gov

Table 2: Proposed Enzymatic Pathway for this compound Biosynthesis

| Step | Substrate | Enzyme Class | Cofactor/Co-substrate | Product |

|---|---|---|---|---|

| 1. (ω-1)-Hydroxylation | Hexadecanoic Acid | Cytochrome P450 (ω-1)-Hydroxylase | O₂, NADPH | 15-Hydroxyhexadecanoic Acid |

| 2. Dehydrogenation | 15-Hydroxyhexadecanoic Acid | Hydroxy Fatty Acid Dehydrogenase | NAD⁺/NADP⁺ | 15-Oxohexadecanoic Acid |

Characterization of Biosynthesis Enzyme Systems

Methylation Mechanisms in Fatty Acid Derivatives

The introduction of a methyl group to a fatty acid derivative is a critical step in the biosynthesis of many natural products. This process, known as methylation, can occur through several mechanisms.

One of the most common mechanisms involves the use of S-adenosylmethionine (SAM) as a methyl donor. beilstein-journals.org In this electrophilic methylation, the methyl group from SAM is transferred to a nucleophilic carbon on the fatty acid chain. beilstein-journals.org This is a frequent occurrence in fungi and some bacteria. beilstein-journals.org

Another pathway for methylation involves methylmalonyl-CoA, particularly in bacteria like actinomycetes. beilstein-journals.org In this case, the methyl branching is derived from methylmalonyl-CoA, leading to methylation at the α-position of an acetate (B1210297) unit. beilstein-journals.org

Acid-catalyzed esterification is a laboratory method for producing methyl esters of fatty acids. researchgate.net This reaction involves protonating the carboxylic acid, which then reacts with an alcohol to form an ester. researchgate.net While this is a synthetic route, it demonstrates a fundamental chemical principle of methylation at the carboxyl group.

| Methylation Mechanism | Methyl Donor | Organism/Context | Key Features |

| S-adenosylmethionine (SAM)-dependent C-methylation | S-adenosylmethionine (SAM) | Fungi, some bacteria | Electrophilic transfer of a methyl group to a nucleophilic carbon. beilstein-journals.org |

| Methylmalonyl-CoA pathway | Methylmalonyl-CoA | Bacteria (e.g., actinomycetes) | Results in methylation at the α-position of an acetate unit. beilstein-journals.org |

| Acid-Catalyzed Esterification | Alcohol (e.g., methanol) | Laboratory synthesis | Protonation of the carboxylic acid followed by reaction with an alcohol. researchgate.net |

Oxo-Group Formation Mechanisms

The formation of a ketone or aldehyde group (oxo-group) on a fatty acid chain is a key transformation in the biosynthesis of oxo-fatty acids. This can occur through both enzymatic and non-enzymatic pathways. nih.gov

Enzymatic Formation: Enzymatic pathways often involve the oxidation of a hydroxyl group. For instance, in the biosynthesis of cutin and suberin in plants, ω-hydroxy fatty acid dehydrogenases catalyze the oxidation of ω-hydroxy fatty acids to produce ω-oxo fatty acids. aocs.orgmdpi.com This reaction is often dependent on cofactors like NADP. mdpi.comscispace.com Lipoxygenases (LOX) are another class of enzymes that can initiate the formation of oxo-fatty acids by introducing a hydroperoxide group, which can then be further metabolized. gerli.commdpi.com

Non-Enzymatic Formation: Non-enzymatic formation of oxo-fatty acids often begins with free radical-mediated hydrogen atom abstraction from the fatty acid chain. nih.gov This is followed by the addition of molecular oxygen to form a peroxyl radical. This unstable radical can then undergo various reactions, including fragmentation and rearrangement, to ultimately form an oxo group. nih.gov Auto-oxidation, the spontaneous oxidation by atmospheric oxygen, is a common non-enzymatic process that can lead to the formation of oxo-fatty acid derivatives. soton.ac.uk

| Formation Pathway | Key Enzymes/Initiators | Mechanism | Examples |

| Enzymatic | ω-hydroxy fatty acid dehydrogenases, Lipoxygenases (LOX) | Oxidation of a hydroxyl group or introduction of a hydroperoxide. gerli.comaocs.orgmdpi.com | Biosynthesis of cutin and suberin in plants. aocs.orgmdpi.com |

| Non-Enzymatic | Free radicals, Molecular oxygen | Hydrogen abstraction followed by oxygen addition and rearrangement. nih.gov | Auto-oxidation of fatty acid methyl esters. soton.ac.uk |

Regulation of Biosynthetic Gene Expression

The biosynthesis of fatty acids and their derivatives is a tightly regulated process, primarily at the transcriptional level. nih.gov The expression of genes encoding the core enzymes of fatty acid biosynthesis often changes in a coordinated manner, reflecting the rate of acyl chain production in the tissue. nih.gov

Several transcription factors play crucial roles in this regulation. In Arabidopsis thaliana, for example, WRINKLED1 (WRI1) is a key activator of genes involved in de novo fatty acid synthesis in plastids. nih.gov Other transcription factors, such as those from the SHINE family, regulate genes involved in later stages of biosynthesis, like the formation of acyl-CoA species in the cytosol. nih.gov

Environmental and developmental cues also influence gene expression. For instance, in Atlantic salmon, the expression of genes involved in the omega-3 fatty acid biosynthetic pathway, such as Δ6 fatty acid desaturase (fad) and elongase genes, is regulated by the availability of different fatty acids like oleic acid and DHA. plos.org Studies have also shown that the expression of these genes can exhibit rhythmic variations over time. plos.org

Comparative Biosynthesis Studies of Related Oxo-Fatty Acid Derivatives

Comparative studies of the biosynthesis of different oxo-fatty acid derivatives provide valuable insights into the diversity and evolution of these metabolic pathways.

In plants, the biosynthesis of cutin and suberin, both of which are polyesters containing oxo-fatty acids, involves similar but distinct enzymatic steps. aocs.orgmdpi.com Both pathways utilize fatty acid precursors and involve oxidation steps to introduce hydroxyl and oxo groups. However, the specific enzymes and the final composition of the polymers differ. For example, suberin biosynthesis involves the elongation of C16 and C18 fatty acids to very-long-chain fatty acids (VLCFAs) by a fatty acid elongation (FAE) complex, a step not as prominent in cutin biosynthesis. aocs.org

In microalgae, the profile of fatty acid derivatives, including oxylipins, can vary significantly between different species. mdpi.com For example, a study comparing different representatives of the Chlorella-clade found that Chlorella vulgaris produced cis-9,10-epoxyoctadecanoic acid, while Meyerella species produced 3-hydroxy-dodecanoic acid. mdpi.com These differences highlight the diverse enzymatic machinery present in different algal lineages for the production of oxo-fatty acid derivatives.

The study of macamide biosynthesis in maca provides another example of comparative analysis. The formation of different macamides, which are N-benzyl derivatives of fatty acids, is influenced by postharvest processing, indicating that enzymatic or non-enzymatic reactions leading to these derivatives are activated during drying and storage. acs.org

Synthetic Methodologies and Chemical Transformations of Methyl 15 Oxohexadecanoate

Chemical Synthesis Approaches

Chemical synthesis provides versatile and scalable methods for producing oxo-fatty acids and their esters. These approaches range from multi-step classical organic reactions to modern photochemical techniques.

Targeted Synthesis of Methyl 15-oxohexadecanoate

While literature dedicated exclusively to the synthesis of this compound is limited, established methods for creating saturated oxo fatty acids (SOFAs) can be adapted for its targeted production. acs.org One of the most promising green methods is a photochemical hydroacylation reaction. acs.org

This process involves the reaction of an ω-alkenoic acid with an aldehyde in water, catalyzed by phenylglyoxylic acid under visible light irradiation. acs.org To produce the precursor, 15-oxohexadecanoic acid, this would involve the reaction of an appropriate aldehyde and a long-chain ω-alkenoic acid. For instance, the reaction between acetaldehyde (B116499) (a C2 aldehyde) and tetradec-13-enoic acid (a C14 ω-alkenoic acid) could theoretically yield the desired 15-oxo acid, which can then be esterified.

A more conventional approach involves the oxidation of a corresponding hydroxy fatty acid ester. The synthesis would start with Methyl 15-hydroxyhexadecanoate, which could then be oxidized to this compound using standard oxidizing agents like chromic acid-based reagents or under milder conditions using methods like Swern or Dess-Martin periodinane oxidation.

Another classical method involves the Wittig reaction, where phosphoranes react with ω-oxo esters to yield methyl cis-alkenoates, although this yields an unsaturated product that would require further modification. rsc.org

Synthesis of Related Oxo-Fatty Acid Methyl Esters and Derivatives

The synthesis of various other oxo-fatty acid methyl esters has been documented, providing a framework for the production of this compound. A photochemical hydroacylation reaction has been successfully used to construct a library of saturated oxo fatty acids, which were subsequently converted to their methyl esters via Fischer esterification. acs.orgmdpi.com Other methods include the two-step alkylation of diethyl 3-oxoglutarate, which has been used to prepare methyl 5-oxohexadecanoate. tandfonline.com

Below is a table summarizing the synthesis of several related oxo-fatty acid methyl esters.

| Compound Name | Precursor(s) | Key Reaction/Method | Reference |

| Methyl 5-oxohexadecanoate | Diethyl 3-oxoglutarate, n-decyl bromide, ethyl 3-bromopropionate | Two-step alkylation of 3-oxoglutarate followed by decarboxylative hydrolysis and esterification | tandfonline.com |

| Saturated Oxo Fatty Acid Methyl Esters (various isomers) | ω-Alkenoic acids, Aldehydes | Photochemical hydroacylation followed by Fischer esterification | acs.orgmdpi.com |

| Methyl 12-hydroxy-3-oxohexadecanoate | Hexadecanol derivatives | Selective catalytic oxidation and esterification | |

| Methyl 2-oxohexadecanoate | 2-Oxohexadecanoic acid, Methanol (B129727) | Acid-catalyzed esterification | vulcanchem.com |

| Methyl 10-oxoundecanoate | Not specified | Used as a starting material for further reactions | nih.gov |

This table is interactive. Click on the headers to sort the data.

Novel Catalytic and Green Chemistry Synthesis Routes

The development of environmentally benign synthetic methods is a key focus in modern chemistry. For the synthesis of fatty acid methyl esters (FAMEs) and their derivatives, several green approaches have been explored.

Photochemical Hydroacylation : As mentioned previously, the use of visible light and water as a solvent for the synthesis of saturated oxo fatty acids represents a significant green chemistry advancement. acs.org This method avoids harsh reagents and conditions often associated with traditional organic synthesis.

Solvent-Free Catalysis : A one-pot, two-step synthesis of wax esters from FAMEs has been achieved using a homogeneous ruthenium catalyst in the absence of any solvent or base. rsc.org This highlights the potential for developing solvent-free catalytic systems for other fatty acid transformations.

Supercritical Fluids : The transesterification of oils to produce FAMEs has been investigated using supercritical methanol, with the addition of carbon dioxide to reduce the required temperature and pressure. rsc.org This method offers an efficient route for FAME production from feedstocks like spent coffee grounds. rsc.org

Heterogeneous Nanocatalysts : Novel nanocatalysts, such as calcium oxide derived from waste materials combined with cellulose (B213188) nanocrystals (CaO/CNC), have been developed for the transesterification of waste cooking oil, offering a recyclable and environmentally friendly catalytic system. mdpi.comresearchgate.net

Enzymatic and Biocatalytic Synthesis

Biocatalysis offers a highly selective and sustainable alternative to chemical synthesis, operating under mild conditions with reduced environmental impact. Enzymes can be used for both the final esterification step and the introduction of the oxo-functionality itself.

Biocatalytic Esterification Processes

Biocatalytic esterification is a well-established method for producing fatty acid esters. This process typically employs lipases as catalysts, which can efficiently catalyze the reaction between a fatty acid and an alcohol. While specific studies on the biocatalytic esterification of 15-oxohexadecanoic acid are not prevalent, the methodology is broadly applicable. Enzymes like Candida antarctica lipase (B570770) B (often immobilized, e.g., as Novozym 435) are widely used for the esterification of various fatty acids with high efficiency and selectivity. This enzymatic approach avoids the use of strong acids and high temperatures required for chemical Fischer esterification. mdpi.com

Directed Biotransformation of Precursors

The introduction of a ketone group at a specific position on the fatty acid chain can be achieved through directed biotransformation using whole-cell catalysts or isolated enzymes.

Engineered cytochrome P450 monooxygenases are particularly powerful tools for this purpose. researchgate.net These enzymes can hydroxylate non-activated C-H bonds in fatty acids. By co-expressing an engineered P450 variant with an alcohol dehydrogenase in a host organism like E. coli, a biocatalytic cascade can be created to first hydroxylate the fatty acid and then oxidize the resulting alcohol to a ketone. rwth-aachen.de Through directed evolution, the specificity of these enzymes can be tailored to target a desired position, such as the ω-1 (C-15) position of hexadecanoic acid. A patent has described the engineering of recombinant microorganisms with modified ω-hydroxylases to produce ω-oxo fatty acids and their methyl esters. google.com

Other enzymatic systems have also shown potential for producing oxo-fatty acids.

| Enzymatic System | Precursor | Product | Key Enzyme(s) | Reference |

| Whole-cell cascade | Fatty acid methyl esters | Hydroxy/Keto-fatty acid methyl esters | P450 BM3 monooxygenase, Alcohol dehydrogenase (cpADH5) | rwth-aachen.de |

| Whole-cell biotransformation | Oleic acid | 10-Oxostearic acid | Micrococcus luteus enzymes | tandfonline.com |

| Enzymatic cascade | 10-Hydroxystearic acid | 10-Ketostearic acid | Oleate hydratase, Alcohol dehydrogenase (ADH) | mdpi.com |

| Cell-free extract | 16-Hydroxyhexadecanoic acid | 16-Oxohexadecanoic acid | ω-Hydroxyacid dehydrogenase, ω-Oxoacid dehydrogenase | scispace.com |

| Recombinant Microorganism | Renewable feedstocks | ω-Oxo fatty acids / methyl esters | Modified ω-hydroxylase, Thioesterase/Ester synthase | google.com |

This table is interactive. Click on the headers to sort the data.

The biotransformation of fatty acids can also occur via the β-oxidation cycle. mdpi.com By inhibiting or modifying this metabolic pathway in microorganisms, it is possible to generate specific oxo-fatty acid intermediates. Furthermore, lipoxygenases are known to produce oxo-octadecadienoic acids from linoleic acid through a radical-mediated mechanism. jst.go.jp These diverse biocatalytic strategies represent a promising and sustainable frontier for the production of this compound and related compounds.

Enzymatic Cascades for Production

Enzymatic cascades, also known as one-pot multi-enzyme reactions, offer a powerful approach for chemical synthesis, enabling the creation of complex molecules from simple precursors in a single reaction vessel. nih.gov These systems are characterized by high selectivity and efficiency, often operating under mild conditions without the need for isolating intermediates. nih.govmdpi.com A key advantage of enzymatic cascades is the potential for integrated cofactor regeneration, which is crucial for reactions requiring expensive cofactors like NADPH, thereby improving the economic feasibility of the biocatalytic process. mdpi.com

The synthesis of functionalized fatty acids such as this compound is a prime candidate for the application of enzymatic cascades. A plausible cascade for its production could commence with a readily available precursor like methyl hexadecanoate. The sequence would likely involve two main enzymatic steps:

Terminal Hydroxylation: The first step would employ an omega-hydroxylase enzyme, a class of cytochrome P450 monooxygenases, to selectively oxidize the terminal methyl group (C-16) of the fatty acid ester to a primary alcohol, yielding methyl 16-hydroxyhexadecanoate.

Alcohol Oxidation: The second step would utilize an alcohol dehydrogenase (ADH) to oxidize the newly formed hydroxyl group to a ketone, resulting in the final product, this compound.

Such chemoenzymatic cascades can be conducted using whole-cell biocatalysts, which contain the necessary enzymes and cofactor regeneration systems within the cellular machinery. mdpi.com This approach avoids the need for costly enzyme purification. For instance, research into the production of fragrance aldehydes has successfully combined metal catalysis with in-vivo cascades using carboxylic acid reductases (CAR) and ene-reductases (ERED) expressed in whole cells. mdpi.com This highlights the potential for developing a similar whole-cell system for the specific synthesis of long-chain oxo-esters like this compound.

Biomimetic Synthesis Strategies

Biomimetic synthesis is a strategic approach in organic chemistry that aims to replicate nature's biosynthetic pathways in a laboratory setting. engineering.org.cnaalto.fi This strategy is often guided by a plausible biosynthetic hypothesis for a target natural product and seeks to construct the molecular skeleton in the same order as the proposed natural pathway, frequently involving cascade reactions and minimizing the use of protecting groups. nih.gov

This compound has been identified as a naturally occurring compound in plant extracts, such as from Hibiscus micranthus Linn. asianpubs.org This confirms its status as a natural product and validates the pursuit of a biomimetic synthesis. The likely biosynthetic origin of this compound involves the selective oxidation of a long-chain fatty acid precursor, such as palmitic acid or its methyl ester.

A biomimetic synthesis would therefore focus on mimicking this selective oxidation. Key aspects of such a strategy include:

Mimicking Enzymatic Oxidation: The strategy would employ chemical reagents that replicate the function of oxidase enzymes. This could involve the use of specific catalysts to achieve oxidation at the terminal (ω) or sub-terminal (ω-1) position of the fatty acid chain. The formation of 16-oxohexadecanoate has been described via the oxidation of the terminal methyl group, providing a precedent for this type of transformation. medium.com

Cascade Reactions: A hallmark of biomimetic synthesis is the use of cascade reactions to build molecular complexity efficiently. nih.gov A biomimetic approach might aim to achieve the synthesis from a simple precursor in a single, complexity-generating step.

Substrate Control: The synthesis would rely on the inherent reactivity of the substrate to guide the reaction to the desired outcome, rather than relying on extensive use of protecting groups. nih.gov

By emulating nature's approach, biomimetic strategies can lead to highly concise and efficient syntheses of complex molecules. nih.govrsc.org

Structural Modifications and Derivatives of this compound

The ketone functional group at the C-15 position and the methyl ester group make this compound a versatile building block for further chemical transformations. Research has explored its reactivity to create a variety of derivatives, primarily by targeting the oxo-group.

One significant area of modification involves its use in conjugation chemistries. In a sequential, one-pot reductive amination, this compound was reacted with an LNA-A intermediate that possessed a 5'-aminooxy group. acs.org This reaction proceeded first through the formation of an oxime with one carbonyl compound, followed by reductive amination with a second carbonyl compound, demonstrating its utility in creating bis-hetero conjugated products without the formation of bis-homo byproducts. acs.org This "click"-like behavior highlights its value in synthesizing complex molecular structures. acs.org

Another key reaction is the Wittig reaction, a fundamental method for forming carbon-carbon double bonds from carbonyl compounds. While studied specifically on methyl 10-oxohexadecanoate, the principle is directly applicable to the 15-oxo isomer. researchgate.net The reaction of this compound with an alkylidene triphenylphosphorane (a Wittig reagent) would convert the C-15 ketone into an alkene, yielding a branched-chain unsaturated fatty acid ester. researchgate.net This transformation is valuable for creating derivatives with modified carbon skeletons.

The table below summarizes key transformations and the resulting derivatives of this compound.

| Reaction Type | Reactant(s) | Resulting Derivative Class | Reference |

| Reductive Amination | Aminooxy-functionalized molecules (e.g., LNA-A intermediate), Hexanal | Bis-hetero conjugated compounds | acs.org |

| Wittig Reaction | Alkylidene triphenylphosphoranes | Branched-chain unsaturated fatty esters | researchgate.net |

These modifications underscore the utility of this compound as a platform molecule for synthesizing novel fatty acid derivatives with tailored structures and properties.

Advanced Analytical Methodologies for Methyl 15 Oxohexadecanoate

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical first step to ensure reliable analysis by removing interfering substances and concentrating the analyte of interest.

The extraction of Methyl 15-oxohexadecanoate from complex matrices such as biological tissues, soils, and food products requires robust procedures to isolate the compound from a multitude of other lipids and matrix components. nih.govresearchgate.net

Liquid-Liquid Extraction (LLE): Classical methods like the Folch and Bligh-Dyer procedures, which use a chloroform/methanol (B129727) solvent system, are foundational for lipid extraction from animal tissues and biological fluids. nih.govnih.gov These methods efficiently extract a broad range of lipids, including oxo-fatty acids. nih.gov For soil and sediment samples, a modified Bligh and Dyer extraction is often employed, which involves a two-phase aqueous-organic system to separate lipids from the solid matrix. semanticscholar.orgnih.gov The use of a phosphate (B84403) or citrate (B86180) buffer can improve the extraction efficiency from soils with varying organic matter content. nih.gov

Solid-Phase Extraction (SPE): Following an initial liquid extraction, SPE is frequently used for cleanup and fractionation. aocs.org Silica-based cartridges can effectively separate nonpolar fatty acid methyl esters (FAMEs) from more polar interfering compounds, which is particularly useful for concentrating oxo-FAMEs like this compound. aocs.orguni-wuppertal.de This step is crucial for reducing matrix effects and preventing analytical interferences in subsequent chromatographic analysis. aocs.org

Saponification: To analyze total fatty acid content, including those esterified in triglycerides or phospholipids, a saponification (alkaline hydrolysis) step is necessary. semanticscholar.orgscribd.com This process liberates the fatty acids, which can then be methylated to form FAMEs for GC analysis. For instance, in the analysis of lipids from soil microbes, a saponification step follows the initial lipid extraction. semanticscholar.org

A comparative table of common extraction techniques is presented below:

| Extraction Technique | Principle | Typical Matrix | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Biological fluids, tissues, oils. nih.govnih.gov | High recovery for a broad range of lipids. | Can be labor-intensive and use large volumes of hazardous solvents. |

| Solid-Phase Extraction (SPE) | Separation based on the analyte's affinity for a solid sorbent. | Extracts from complex matrices for cleanup. aocs.org | High selectivity, good for fractionation and concentration. uni-wuppertal.de | Can have variable recovery depending on sorbent and analyte. |

| Saponification | Hydrolysis of esters using a base to liberate fatty acids. | Tissues, oils, total lipid extracts. semanticscholar.orgscribd.com | Allows for total fatty acid analysis. | Can potentially degrade some analytes if conditions are too harsh. |

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, such as increased volatility, thermal stability, or detectability. researchgate.net For this compound, derivatization primarily targets the keto group to enhance its chromatographic behavior and detection sensitivity. ddtjournal.comnih.gov

Oximation: The ketone functional group can be converted to an oxime derivative. nih.gov Reagents like O-methylhydroxylamine hydrochloride in pyridine (B92270) are used for this purpose. ddtjournal.com This derivatization improves the volatility and thermal stability of the keto-ester, leading to better peak shapes in gas chromatography. researchgate.net

Pentafluorobenzyl (PFB) Ester Formation: While this compound is already an ester, the parent keto acid can be derivatized to a PFB ester. nih.gov This is particularly useful for analysis by gas chromatography with negative chemical ionization mass spectrometry (GC-NCI-MS). PFB esters have excellent chromatographic properties and exhibit high electron capture efficiency, leading to intense signals and very low detection limits. nih.govnih.gov

Charge-Switch Derivatization: For liquid chromatography-mass spectrometry (LC-MS) analysis, charge-switch derivatization can significantly increase ionization efficiency. frontiersin.org Reagents like N-(4-aminomethylphenyl)-pyridinium (AMPP) can be used to introduce a permanently charged moiety onto the molecule, leading to a 10- to 30-fold increase in ionization efficiency in positive ion mode. frontiersin.org This is particularly beneficial for overcoming the low ionization efficiency of fatty acids and their derivatives. frontiersin.orgnih.gov Another approach involves using reagents like cholamine, which can increase detection sensitivity by up to 2000-fold. mdpi.comresearchgate.net

The following table summarizes key derivatization strategies:

| Derivatization Strategy | Reagent Example | Target Functional Group | Analytical Technique | Benefit |

| Oximation | O-methylhydroxylamine hydrochloride ddtjournal.com | Ketone nih.gov | GC-MS | Improved volatility and peak shape. researchgate.net |

| Pentafluorobenzylation | Pentafluorobenzyl bromide (PFB-Br) nih.gov | Carboxylic acid (of parent keto acid) nih.gov | GC-NCI-MS | Extremely high sensitivity. nih.govnih.gov |

| Charge-Switch | N-(4-aminomethylphenyl)-pyridinium (AMPP) frontiersin.org | Carboxylic acid (of parent keto acid) | LC-MS | Greatly enhanced ionization efficiency. frontiersin.orgnih.gov |

| Sensitivity Enhancement | Cholamine mdpi.comresearchgate.net | Carboxylic acid (of parent keto acid) | LC-MS | Dramatically increased detection sensitivity. mdpi.com |

The matrix effect, which is the alteration of analytical signal due to co-eluting compounds from the sample matrix, is a significant challenge in quantitative analysis. nih.gov

Stable Isotope Dilution (SID): This is considered the gold standard for quantitative analysis in mass spectrometry. nih.govjove.com A stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass, is added to the sample at a known concentration before extraction. jove.comnih.gov Since the internal standard and the analyte have identical physicochemical properties, any loss during sample preparation or signal suppression/enhancement in the MS source will affect both equally. nih.govjove.com This allows for highly accurate and precise quantification. jove.comeuropa.eu For instance, universally labeled ¹³C or deuterated analogs of the parent fatty acid can be used. europa.eu

Thorough Sample Cleanup: As mentioned in section 3.1.1, techniques like SPE are crucial for removing interfering matrix components before analysis. aocs.org By isolating the analyte fraction, the potential for matrix effects is significantly reduced. uni-wuppertal.de

Matrix-Matched Calibration: When a stable isotope-labeled standard is not available, creating calibration curves in a matrix that is similar to the sample can help to compensate for matrix effects. nih.gov This involves spiking known concentrations of the analyte into a blank matrix extract.

Research has shown that in the analysis of fatty acids in complex matrices like serum or egg yolk, endogenous levels of certain fatty acids can interfere with linearity at low concentrations, highlighting the importance of mitigating these effects for accurate quantification. nih.gov

Derivatization Strategies for Enhanced Detection

Chromatographic Separation Techniques

Chromatography is the core technique for separating this compound from other compounds in the prepared sample extract.

GC is a powerful and widely used technique for the analysis of volatile and thermally stable compounds like FAMEs. rsc.orgasianpubs.org this compound has been identified in various samples using GC-MS. thermofisher.com

For GC analysis, FAMEs are the preferred derivatives due to their volatility and thermal stability. diva-portal.org The separation is typically performed on a capillary column, and the eluting compounds are detected by a mass spectrometer (MS) or a flame ionization detector (FID). rsc.orgnih.gov GC-MS provides both retention time and mass spectral data, which allows for high confidence in compound identification. greyhoundchrom.com Sensitive single ion monitoring (SIM) mode in GC-MS can be used for the quantification of trace amounts of specific FAMEs. nih.govgreyhoundchrom.com

The choice of GC column is the most critical factor in achieving the desired separation. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The selection is based on the principle of "like dissolves like," where the polarity of the stationary phase should be matched to the polarity of the analytes. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Column Polarity: For the separation of FAMEs, which can range from saturated to polyunsaturated and contain additional functional groups, polar stationary phases are generally required. diva-portal.orgchromtech.com

Non-polar columns (e.g., polydimethylsiloxane, HP-5) separate compounds primarily based on their boiling points. researchgate.netbohrium.com While they have high thermal stability, their selectivity for separating complex FAME mixtures is limited. bohrium.com

Intermediate/Weakly polar columns can offer a good compromise between selectivity and thermal stability. bohrium.com On these columns, FAMEs often elute in order of their degree of unsaturation. bohrium.com

Highly polar columns (e.g., cyanopropyl or biscyanopropyl phases like CP-Sil 88, and polyethylene (B3416737) glycol phases like DB-WAX) provide the necessary selectivity to separate geometric (cis/trans) and positional isomers of unsaturated FAMEs, as well as FAMEs with similar carbon numbers but different functional groups. asianpubs.orgdiva-portal.orgchromtech.combohrium.com The presence of the keto group in this compound makes a polar column the appropriate choice for its separation from other C16 and C18 FAMEs. sigmaaldrich.com

Column Dimensions and Optimization:

Length: Longer columns provide more theoretical plates and thus better resolution, but at the cost of longer analysis times. asianpubs.orgdiva-portal.org Typical FAME analysis has used 100 m columns, but shorter, more efficient columns (e.g., 10-15 m) are being developed to reduce run times significantly. diva-portal.orgthermofisher.com

Internal Diameter (ID): Smaller ID columns (e.g., 0.10-0.25 mm) offer higher resolution and sensitivity. diva-portal.org

Film Thickness: Thicker films increase analyte retention and sample capacity, which is useful for volatile compounds.

Carrier Gas and Flow Rate: The choice of carrier gas (Helium, Hydrogen, or Nitrogen) and its linear velocity affects both efficiency and speed of analysis. diva-portal.org Optimizing these parameters is crucial for achieving the best possible separation in the shortest time. diva-portal.org

The following table provides a summary of GC column characteristics for FAME analysis:

| Column Parameter | Influence on Separation | Typical Choice for Oxo-FAMEs |

| Stationary Phase Polarity | Dictates selectivity; polar phases separate polar analytes. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com | High-polarity (e.g., biscyanopropyl, polyethylene glycol). diva-portal.orgchromtech.com |

| Column Length | Affects resolution and analysis time; longer columns give better resolution. asianpubs.org | 15 m to 100 m, depending on complexity and desired speed. diva-portal.orgthermofisher.com |

| Internal Diameter (ID) | Impacts resolution and sample capacity; smaller ID improves resolution. | 0.10 mm to 0.25 mm. diva-portal.org |

| Film Thickness | Influences retention and capacity; thicker films increase retention. | 0.10 µm to 0.25 µm. diva-portal.orgthermofisher.com |

GC Column Selection and Optimization

Liquid Chromatography (LC) Applications

Liquid chromatography offers a versatile alternative to GC for the analysis of fatty acids and their esters, particularly for less volatile or thermally labile compounds.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of a variety of compounds, including fatty acid derivatives. For the analysis of methyl esters, reversed-phase HPLC with a C18 column is a common approach. The separation is typically achieved using a mobile phase gradient, for example, a mixture of methanol and water. Detection can be performed using a UV detector, often at a wavelength around 210 nm, especially for compounds with chromophores. For compounds lacking a strong chromophore, a refractive index (RI) detector can be employed. sielc.com

In the context of analyzing N-methylcarbamates, a class of compounds with some structural similarities to fatty acid esters in terms of their ester linkage, HPLC with a C-18 reversed-phase column is the standard method. epa.gov After separation, the analytes can be hydrolyzed and derivatized post-column to enable fluorometric detection. epa.gov While direct HPLC methods for this compound are not extensively detailed in the provided results, the principles of reversed-phase HPLC with C18 columns are applicable. The choice of mobile phase and detector would be crucial for achieving optimal separation and sensitivity.

Table 1: HPLC Method Parameters for Related Compounds

| Parameter | Value | Reference |

|---|---|---|

| Column | C18 | |

| Mobile Phase | Methanol:Water (85:15) | |

| Detection | UV (210 nm) | |

| Column (alternative) | Primesep N | sielc.com |

| Mobile Phase (alternative) | Isopropyl Alcohol (100%) | sielc.com |

| Detection (alternative) | Refractive Index (RI) | sielc.com |

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity, making it highly suitable for complex analyses like metabolomics and the analysis of pesticide residues. mdpi.comresearchgate.net UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations without sacrificing efficiency. researchgate.net This technique is adept at analyzing a broad spectrum of substances, from polar to non-polar analytes. mdpi.com

When coupled with high-resolution mass spectrometry (HRMS), such as a Quadrupole Time-of-Flight (QTOF) mass spectrometer, UHPLC becomes a powerful tool for both targeted and non-targeted screening. mdpi.com This combination allows for the accurate mass measurement of analytes, which greatly enhances the reliability of compound identification. mdpi.commdpi.com For instance, in a study on honey metabolomics, UHPLC-HRMS was used to identify potential chemical markers, including a fatty acid ester derivative. mdpi.com The high mass accuracy of this technique is crucial for differentiating compounds with similar retention times in complex matrices. mdpi.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water. This method is particularly well-suited for the separation of polar compounds. While seemingly counterintuitive for a lipophilic molecule like this compound, HILIC can be employed for the class separation of lipids.

In a HILIC-based approach, different lipid classes can be separated prior to mass spectrometry analysis, which helps to reduce ambiguity in identification. This is advantageous as it can reduce the number of stable isotope-labeled internal standards required for quantification, leading to cost savings. A study describing the LipidQuan platform utilized a HILIC-based method for the targeted screening of free fatty acids without the need for extensive sample preparation or long chromatographic run times. The separation is based on the polarity of the head groups of the lipids, allowing for a class-specific elution.

Table 2: HILIC-MS/MS Method for Free Fatty Acid Screening

| Parameter | Condition | Reference |

|---|---|---|

| Mobile Phase A | Acetonitrile | |

| Mobile Phase B | 50:50 Acetonitrile/Water + 10 mM Ammonium (B1175870) Acetate (B1210297) | |

| Gradient | 0.1% to 20.0% B (2 min), then 20% to 80% B (3 min) | |

| Ionization Mode | ESI (-) | |

| Acquisition Mode | MRM |

Two-dimensional liquid chromatography (LCxLC), especially when coupled with mass spectrometry, offers a powerful platform for the analysis of highly complex samples. While specific applications for this compound were not found, the principles of this technique are highly relevant for lipid analysis. In LCxLC, two different columns with orthogonal separation mechanisms are used to significantly increase peak capacity and resolving power.

For the analysis of lipids, a common approach involves using reversed-phase LC in both dimensions, but with different selectivities, or combining reversed-phase LC with another mode like ion-exchange or HILIC. The increased separation power of LCxLC-MS is particularly valuable for resolving isomeric and isobaric lipid species that may co-elute in a one-dimensional separation.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique that bridges the gap between gas and liquid chromatography. uva.es It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. youtube.com This technique is particularly advantageous for the analysis of non-polar and moderately polar compounds, such as lipids and their derivatives. uva.es

Modern SFC, often referred to as Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC), utilizes packed columns with sub-2 µm particles, similar to UHPLC, leading to high efficiency and fast analysis times. uva.esnih.gov For the analysis of free fatty acids, a reversed-phase-like retention mechanism is often observed on ODS (C18) columns, where retention time increases with acyl chain length and decreases with the degree of unsaturation. uva.es The addition of organic modifiers like methanol and additives such as formic acid is often necessary to improve peak shape and achieve the desired separation. uva.es

SFC is considered complementary to LC, as the retention behavior of analytes can differ, allowing for the resolution of compounds that may co-elute in LC. uva.es The hyphenation of SFC with mass spectrometry (SFC-MS), typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) sources, provides high sensitivity and selectivity, making it a valuable tool in food and pharmaceutical analysis. uva.esnih.gov SFC also offers advantages in terms of reduced use of toxic organic solvents compared to normal-phase LC. chromatographyonline.com

Spectroscopic and Spectrometric Characterization

The definitive identification and quantification of this compound, particularly within complex biological matrices such as plant suberin extracts, necessitate the use of advanced spectroscopic and spectrometric techniques. These methodologies provide detailed information on the compound's molecular weight, elemental composition, and structural features.

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry stands as a cornerstone technique for the analysis of this compound. It is frequently coupled with gas chromatography (GC-MS) for the analysis of volatile derivatives of suberin and cutin monomers. uib.nonih.gov Following the chemical degradation of the suberin polymer via methods like alkaline methanolysis, the resulting fatty acid methyl esters (FAMEs) are separated by GC and subsequently introduced into the mass spectrometer. arizona.edu This approach allows for both the identification of individual components based on their mass spectra and their quantification by comparing peak areas to those of an internal standard. nih.gov The molecular weight of this compound is 298.48 g/mol , a key parameter determined by MS.

Table 1: General Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C18H34O3 |

| Molecular Weight | 298.48 g/mol |

| Monoisotopic Mass | 298.250795 Da |

Electron Ionization Mass Spectrometry (EI-MS)

The molecular ion (M•+) peak at a mass-to-charge ratio (m/z) of 298 is expected to be of low abundance or even absent, a common characteristic for long-chain esters under EI conditions. nih.gov The fragmentation pattern is dominated by several characteristic ions:

McLafferty Rearrangement: A hallmark of FAMEs, this process results in a prominent ion at m/z 74 . libretexts.org

β-Cleavage: Cleavage at the bond beta to the ester carbonyl group produces a characteristic ion at m/z 87 . libretexts.org

Alpha-Cleavage to the Keto Group: The most diagnostic fragmentation for an oxo-fatty acid is the cleavage of the C-C bonds adjacent to the carbonyl group. For this compound, this would result in two primary acylium ions.

Cleavage between C14 and C15 yields a fragment containing the ester group at m/z 269 .

Cleavage between C15 and C16 yields a methyl ketone fragment, resulting in an ion at m/z 43 . This ion is often very abundant in the spectra of methyl ketones. msu.edu

Alkyl Chain Fragmentation: A series of ions separated by 14 mass units (representing CH₂ groups) is typically observed, corresponding to the fragmentation along the hydrocarbon chain. arizona.edunih.gov

Analysis of the closely related isomer, Methyl 10-oxohexadecanoate, shows characteristic peaks at m/z 43 and 55, supporting the expected fragmentation pattern for this class of compounds. jcsp.org.pk Similarly, GC-MS analysis of oxo fatty acid methyl esters from plant extracts has shown characteristic ions at m/z 58 and 55. soton.ac.uk

Table 2: Predicted Key EI-MS Fragment Ions for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 298 | [C₁₈H₃₄O₃]⁺ | Molecular Ion (M•+) |

| 269 | [C₁₅H₂₉O₃]⁺ | α-cleavage at C14-C15 |

| 267 | [C₁₈H₃₁O₂]⁺ | Loss of methoxy (B1213986) radical ([M-31]⁺) |

| 87 | [C₄H₇O₂]⁺ | β-cleavage relative to ester |

| 74 | [C₃H₆O₂]⁺ | McLafferty Rearrangement |

| 43 | [C₂H₃O]⁺ | α-cleavage at C15-C16 (Acylium ion) |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing less volatile or thermally fragile molecules, often in conjunction with liquid chromatography (LC-MS). nih.gov Unlike EI, ESI typically generates intact molecular ions with minimal fragmentation. For this compound, ESI-MS in positive ion mode would be expected to produce the protonated molecule [M+H]⁺ at m/z 299.2581 or adducts with cations present in the mobile phase, such as sodium [M+Na]⁺ at m/z 321.2399 or ammonium [M+NH₄]⁺ at m/z 316.2849. nih.govspectrabase.com In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 297.2435 may be observed, which is common for fatty acids. nih.gov ESI is the method of choice for studying larger, non-volatile oligomers released during the partial depolymerization of suberin, where this compound may be a constituent monomer. scispace.comnist.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for confirming the structure of an analyte. mdpi.com In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound at m/z 299) is selected in the first stage of the mass spectrometer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second stage. mdpi.comresearchgate.net This process provides unambiguous structural information, such as the precise location of the oxo-functional group, which can be difficult to determine by EI-MS alone, especially in isomeric mixtures. mdpi.com The fragmentation pattern in MS/MS is predictable; for instance, the fragmentation of the precursor ion will yield product ions resulting from cleavages around the ketone group, confirming its position at C-15. This technique is crucial for differentiating between isomers, such as this compound and Methyl 10-oxohexadecanoate. jcsp.org.pk

Fourier Transform-Ion Cyclotron Resonance MS (FT-ICR MS)

Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is distinguished by its unparalleled mass resolution and accuracy. spectrabase.comnih.govresearchgate.net This capability allows for the confident assignment of elemental formulas to detected ions, even in highly complex mixtures like plant metabolomes, without extensive purification. nist.gov When analyzing suberin-derived monomers, FT-ICR MS can resolve ions with very similar masses that would be indistinguishable with lower-resolution instruments. soton.ac.uk For this compound, FT-ICR MS can provide an exact mass measurement with sub-parts-per-million (ppm) accuracy, confirming its elemental composition of C₁₈H₃₄O₃. nih.govnih.gov This high level of confidence is critical in metabolomics and lipidomics research to distinguish between numerous potential compounds present in a biological extract. spectrabase.com

Mass Spectrometry Imaging (MSI)

Mass Spectrometry Imaging (MSI) is a technique that visualizes the spatial distribution of molecules directly in tissue sections. Matrix-assisted laser desorption/ionization (MALDI)-MSI has been successfully applied to plant tissues to map the localization of cutin and suberin monomers. libretexts.org In a typical MALDI-MSI experiment, a thin section of the plant material (e.g., a potato peel or fruit cuticle) is coated with an energy-absorbing matrix. A laser is rastered across the sample, desorbing and ionizing analytes at each position, generating a mass spectrum for every pixel. This creates a molecular map showing the distribution of specific compounds.

This method has been used to show the specific localization of suberin markers in suberized regions of fruit cuticles. While direct imaging of the intact suberin polymer is challenging, an in-situ hydrolysis or transesterification procedure can be coupled with MSI to release the monomers like this compound, revealing their original location within the tissue architecture. libretexts.org This powerful approach provides crucial insights into the biosynthesis and deposition of suberin in response to developmental or environmental cues. nih.gov

Quantitative Mass Spectrometry-Based Metabolomics

Quantitative mass spectrometry (MS)-based metabolomics is a powerful approach for measuring the concentration of specific metabolites, including this compound, within complex biological samples. biorxiv.org These methods typically couple a chromatographic separation technique, such as Gas Chromatography (GC) or Liquid Chromatography (LC), with a mass spectrometer for highly sensitive and selective detection. mdpi.com

GC-MS analysis has successfully identified this compound as a constituent in the n-hexane extracts of Hibiscus micranthus and in fractions from the fungus Cordyceps militaris. asianpubs.orgnih.gov For quantification, targeted approaches using tandem mass spectrometry (LC-MS/MS) are often employed. nih.gov These methods utilize modes like Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for the target analyte are monitored. nih.govmdpi.com This technique provides exceptional selectivity and sensitivity, minimizing interference from other matrix components. researchgate.net

To achieve absolute quantification, a stable isotope-labeled internal standard is often used. nih.gov This standard, which has a chemical behavior nearly identical to the analyte, is added to the sample at a known concentration to correct for variations in sample preparation and instrument response. The method's quality is then assessed through rigorous validation, demonstrating its precision and accuracy for quantifying endogenous metabolites. nih.gov Comprehensive quantitative assays developed for plasma and serum can detect hundreds of metabolites, with limits of detection spanning from the nanomolar to millimolar range. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR: The proton NMR spectrum is expected to show several characteristic signals. A singlet peak around 3.7-3.8 ppm would correspond to the three protons of the methyl ester (-OCH₃). The protons on the carbons alpha to the two carbonyl groups would appear as triplets. Specifically, the -CH₂- group at C-14 adjacent to the ketone would resonate downfield, while the -CH₂- group at C-2 adjacent to the ester would appear at a distinct chemical shift. A large, complex multiplet in the 1.2-1.6 ppm region would represent the long methylene (B1212753) (-CH₂-) chain. A triplet around 0.8-0.9 ppm would signify the terminal methyl group (C-16). nih.gov

¹³C NMR: The carbon NMR spectrum provides complementary information. Two distinct signals in the carbonyl region would be observed: one for the ester carbonyl (C-1) around 161-174 ppm and another for the ketone carbonyl (C-15) further downfield, potentially around 194-210 ppm. nih.gov The methyl carbon of the ester group (-OCH₃) would appear around 52-53 ppm. The numerous methylene carbons of the long aliphatic chain would produce a cluster of signals between approximately 22 and 39 ppm. nih.govescholarship.org

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity / Comment |

|---|---|---|

| ¹H | ~3.75 | s, 3H (-OCH₃) |

| ¹H | ~2.45 | t, 2H (-CH₂CO-) at C-14 |

| ¹H | ~2.30 | t, 2H (-CH₂COOR) at C-2 |

| ¹H | ~2.15 | s, 3H (-COCH₃) at C-16 |

| ¹H | ~1.2-1.6 | m, 22H (-(CH₂)₁₁-) |

| ¹³C | ~209 | Ketone Carbonyl (C=O) at C-15 |

| ¹³C | ~174 | Ester Carbonyl (C=O) at C-1 |

| ¹³C | ~52 | Ester Methyl (-OCH₃) |

| ¹³C | ~43 | Methylene at C-14 |

Note: Predicted values are based on analogous structures and general NMR principles. nih.govescholarship.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the carbonyl functional groups in this compound. The spectrum is expected to show two strong, distinct absorption bands in the carbonyl region. pjoes.com

A band around 1735-1750 cm⁻¹ corresponding to the C=O stretching vibration of the methyl ester. docbrown.info

A band around 1715-1720 cm⁻¹ for the C=O stretching vibration of the aliphatic ketone. libretexts.orglibretexts.org

Other expected absorptions include C-H stretching vibrations from the alkane chain just below 3000 cm⁻¹ and C-O stretching vibrations for the ester group in the 1100-1300 cm⁻¹ region. docbrown.infolibretexts.org The region below 1500 cm⁻¹, known as the fingerprint region, contains a unique pattern of complex vibrations that can be used to confirm the molecule's identity. docbrown.info

Key Predicted IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Functional Group | Intensity |

|---|---|---|

| 2850-3000 | C-H Stretch (Alkyl) | Medium-Strong |

| 1735-1750 | C=O Stretch (Ester) | Strong |

| 1715-1720 | C=O Stretch (Ketone) | Strong |

Source: Based on data for common functional groups. docbrown.infolibretexts.orglibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: In UV-Vis spectroscopy, absorption of light promotes electrons to higher energy orbitals. The principal chromophore in this compound is the ketone's carbonyl group. It is expected to exhibit a weak absorption band (a low molar absorptivity, ε) in the UV region around 270-300 nm . msu.edu This absorption is due to the forbidden n → π* electronic transition. The methyl ester functional group does not absorb significantly in the conventional UV-Vis range (above 200 nm). msu.edu

Analytical Method Development and Validation

The development and validation of analytical methods are essential to ensure that measurements are reliable, accurate, and fit for purpose. eurachem.org For a compound like this compound, this process establishes the performance characteristics of a quantitative assay, typically based on LC-MS or GC-MS. turkjps.org

Method Specificity and Selectivity

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as isomers, degradation products, or matrix constituents. iupac.org Specificity is the ultimate degree of selectivity, implying no interference. researchgate.net

In the analysis of this compound, chromatographic separation is key to achieving selectivity. Techniques like GC or reversed-phase LC can separate it from other fatty acid methyl esters and positional isomers, such as Methyl 10-oxohexadecanoate. soton.ac.uknih.gov The high selectivity of tandem mass spectrometry (MS/MS) further ensures that the signal being measured originates exclusively from the target compound. By monitoring a specific precursor ion and its characteristic fragment ion(s), interferences from co-eluting compounds with the same mass are effectively eliminated. mdpi.com

Limits of Detection (LOD) and Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical performance parameters for a quantitative method. europa.eu

LOD: The lowest concentration of the analyte that can be reliably detected above the background noise of the system, though not necessarily quantified with acceptable precision.

LOQ: The lowest concentration of the analyte that can be determined with a defined level of precision and accuracy. The LOQ is a crucial parameter for quantitative studies. epa.gov

These limits are determined experimentally for each method and sample matrix. europa.eu For comprehensive LC-MS/MS metabolomics assays, which would be suitable for this compound, the LOQs for various metabolites can range widely, often from the low nanomolar (nM) to the micromolar (µM) level, depending on the analyte's ionization efficiency and other factors. nih.govmdpi.com

Linearity and Range Determination

Linearity demonstrates that the instrument's response is directly proportional to the concentration of the analyte over a specific range. This is fundamental for accurate quantification. turkjps.org To determine linearity, a series of calibration standards with known concentrations of this compound are prepared and analyzed. irsst.qc.ca

A calibration curve is then constructed by plotting the instrument response against the concentration. The data is fitted using a linear regression model. The method is considered linear over the tested range if the correlation coefficient (R² or r²) is typically ≥ 0.99. turkjps.orgepa.gov The range is the interval between the upper and lower concentrations (including the LOQ) for which the method has been shown to have acceptable linearity, accuracy, and precision. irsst.qc.ca

Table of Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity/Selectivity | Ability to measure analyte unequivocally in the presence of other components. | Peak purity, resolution from interferents, confirmation of ion ratios. nih.govmdpi.compjoes.comirsst.qc.cajournalsarjnp.com |

| LOD | Lowest detectable concentration. | Signal-to-Noise ratio ≥ 3. nih.govmdpi.comescholarship.orgepa.govirsst.qc.cajournalsarjnp.com |

| LOQ | Lowest quantifiable concentration with acceptable precision/accuracy. | Signal-to-Noise ratio ≥ 10; precision (RSD) ≤ 20%. nih.govmdpi.comresearchgate.netescholarship.orgeurachem.orgepa.govirsst.qc.cajournalsarjnp.com |

| Linearity (R²) | Correlation between concentration and response. | R² ≥ 0.99. nih.govmdpi.compjoes.comirsst.qc.cajournalsarjnp.com |

| Range | Concentration interval where the method is precise, accurate, and linear. | Defined by the lowest (LOQ) and highest calibration standards. nih.govmdpi.compjoes.comirsst.qc.cajournalsarjnp.com |

Precision and Accuracy Assessment

The validation of an analytical method for this compound requires a thorough assessment of its precision and accuracy. Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions, and is typically expressed as the relative standard deviation (RSD). Accuracy denotes the closeness of the mean of a set of results to the true value, often evaluated through recovery studies in spiked matrix samples. rjpbcs.com

For chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), which are commonly employed for fatty acid analysis, precision is evaluated at two levels:

Intra-day precision (Repeatability): Assesses the variation in results within the same day, under the same operating conditions, and by the same analyst.

Inter-day precision (Intermediate Precision): Evaluates the variation in results on different days, which may also include different analysts or equipment.

Accuracy is determined by spiking a blank matrix (e.g., plasma, cell culture media) with a known concentration of this compound standard and calculating the percentage of the analyte recovered. For complex biological matrices, good recovery values, often between 80% and 120%, indicate that the sample preparation and analytical procedures are effective and free from significant bias. acs.org Studies on similar fatty acids have demonstrated recovery values between 83.6% and 109.6%. acs.org

| Analyte Level | Parameter | Intra-day (n=5) | Inter-day (n=5, over 3 days) |

|---|---|---|---|

| Low Concentration (e.g., 10 ng/mL) | Precision (% RSD) | < 10% | < 15% |

| Accuracy (% Recovery) | 95.5% | 94.2% | |

| Medium Concentration (e.g., 100 ng/mL) | Precision (% RSD) | < 5% | < 10% |

| Accuracy (% Recovery) | 101.3% | 99.8% | |

| High Concentration (e.g., 500 ng/mL) | Precision (% RSD) | < 5% | < 8% |

| Accuracy (% Recovery) | 98.7% | 99.1% |

System Suitability Testing

System Suitability Testing (SST) is an integral part of any chromatographic analysis, performed before and sometimes during a sequence of analytical runs. thermofisher.com Its purpose is to verify that the analytical system is adequate for the intended analysis on a given day. loesungsfabrik.deusp.org SST is based on the concept that the equipment, electronics, analytical operations, and samples constitute an integral system that can be evaluated as a whole. thermofisher.com

For the analysis of this compound, SST would involve injecting a standard solution to check key performance indicators. Failure to meet pre-defined SST criteria requires stopping the analysis and troubleshooting the system to identify and resolve the issue before proceeding. slideshare.net

| Parameter | Acceptance Criterion | Purpose |

|---|---|---|

| Precision/Injection Repeatability (% RSD) | ≤ 2.0% for ≥ 5 injections | Demonstrates the performance and stability of the injector and detector. rjpbcs.comloesungsfabrik.de |

| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, indicating good column condition and lack of undesirable secondary interactions. rjpbcs.com |

| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. rjpbcs.com |

| Resolution (Rs) | > 2.0 (between analyte and nearest impurity) | Confirms that the analyte is well-separated from potentially interfering components. loesungsfabrik.de |

| Capacity Factor (k') | > 2.0 | Ensures the analyte is sufficiently retained on the column and separated from non-retained components. rjpbcs.com |

Challenges in Method Development and Validation

The development and validation of analytical methods for long-chain oxo-fatty acids like this compound present several challenges, particularly when dealing with low concentrations in complex biological or environmental samples. ut.eesolubilityofthings.com These challenges stem from the physicochemical properties of the analyte and the inherent complexity of the sample matrix.

In Liquid Chromatography-Mass Spectrometry (LC-MS), the sample matrix refers to all components present other than the analyte of interest. These components, such as salts, lipids, and proteins, can co-elute with the analyte and interfere with the ionization process in the mass spectrometer's source. chromatographyonline.com This phenomenon, known as a matrix effect, can lead to either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal). chromatographyonline.comnih.gov

Ion suppression is a major concern in quantitative LC-MS analysis as it can severely compromise accuracy, precision, and sensitivity. chromatographyonline.com Electrospray ionization (ESI), a common technique for analyzing lipids, is particularly susceptible to matrix effects. nih.gov Co-eluting compounds can compete with the analyte for ionization, reducing the efficiency with which analyte ions are formed and transferred to the gas phase. nih.gov For an analyte like this compound in plasma, endogenous lipids are a primary source of matrix effects. Strategies to mitigate these effects include:

Optimized Sample Preparation: Employing techniques like liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering matrix components. chromatographyonline.com

Chromatographic Separation: Adjusting the LC method to chromatographically separate the analyte from the regions where major ion suppression occurs. chromatographyonline.com

Use of Stable Isotope-Labeled Internal Standards: An internal standard that co-elutes and experiences the same matrix effects as the analyte can effectively compensate for signal suppression or enhancement. researchgate.net

Achieving high reproducibility is a fundamental challenge in analytical chemistry. rjpbcs.com For a compound like this compound, ensuring that results are consistent within and between laboratories is difficult. Interlaboratory comparisons often reveal discrepancies arising from subtle differences in:

Instrumentation and configuration (e.g., different models of mass spectrometers).

Sample preparation protocols and reagent purity.

The use and preparation of calibration standards.

Analyst technique and experience.

The analysis of oxidized fatty acids can be particularly problematic due to their potential instability and the lack of certified reference materials for many specific isomers. researchgate.net Establishing standardized methods and participating in round-robin or proficiency testing schemes are crucial for improving interlaboratory agreement and ensuring the reliability of data across different research studies. usp.org

The transfer of a validated analytical method from a research and development setting to a routine testing or quality control laboratory is a critical step that often presents challenges. thermofisher.com A method that performs well in the hands of the developing scientist may not perform as expected in a different environment. Successful method transfer relies heavily on the initial method's robustness. ut.ee A well-documented method with clearly defined system suitability criteria and a comprehensive robustness assessment is more likely to be transferred successfully. thermofisher.com For complex LC-MS methods used to quantify trace levels of lipids, even minor differences in LC systems or MS source geometries between laboratories can impact performance, necessitating re-validation or method adjustment upon transfer.

Reproducibility and Interlaboratory Comparisons

Advanced Detection Technologies (e.g., GC-EAD)

The detection and characterization of specific organic compounds, such as this compound, increasingly rely on sophisticated analytical techniques that couple high-resolution separation with sensitive detection systems. Among these, Gas Chromatography-Electroantennographic Detection (GC-EAD) stands out as a powerful tool for identifying biologically active volatile compounds that function as semiochemicals, such as pheromones or kairomones. science.govresearchgate.net

GC-EAD works by splitting the effluent from a gas chromatography column into two paths. One path leads to a conventional detector, like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), which records the chemical profile of the sample. The other path directs the effluent over a live insect antenna, which serves as a highly specific biological detector. science.gov When a compound that is olfactorily stimulating to the insect elutes from the column, it triggers a measurable electrical response (a depolarization) from the antenna. science.govscience.gov This electrophysiological signal is recorded in parallel with the chromatogram from the conventional detector, allowing for the precise identification of which specific chemical peaks are biologically active. science.gov

While GC-EAD is a premier technique for discovering insect semiochemicals, a review of the scientific literature indicates that this compound has not been specifically identified as an EAD-active compound. Its role as an insect semiochemical has not been established, and therefore, research employing GC-EAD for its detection is not documented.

However, the compound has been successfully identified in natural products using other advanced analytical methodologies, primarily Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS is a definitive technique for separating and identifying individual components within a complex mixture.

Research Findings from GC-MS Analysis

Detailed analysis of plant extracts has confirmed the presence of this compound. In a study on the chemical constituents of Hibiscus micranthus, researchers used GC-MS to analyze an n-hexane extract from the plant's roots. The analysis successfully identified this compound as one of the phytochemicals present.

The table below summarizes the findings related to its detection in this study.

| Parameter | Finding | Reference |

|---|---|---|

| Compound Name | Methyl-15-oxohexadecanoate | nih.gov |

| Source Material | n-Hexane extract of Hibiscus micranthus root | nih.gov |

| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| Retention Time (RT) | 12.76 minutes | nih.gov |

| Identification Confidence | 99% match with Wiley library spectrum | nih.gov |

This identification via GC-MS provides clear evidence of the natural occurrence of this compound. While GC-EAD data is absent, the application of high-resolution GC-MS demonstrates a robust and advanced method for its detection and characterization in complex biological matrices.

Insufficient Data Available for this compound to Generate Requested Article

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data to generate the requested article on the "Biological Activities and Ecological Roles of this compound." The search did not yield specific findings regarding the antibacterial, antifungal, microbial community modulation, quorum sensing, or semiochemical functions of this particular compound.

Research has confirmed the existence of this compound in nature. A 2013 study identified the compound as a constituent in the n-hexane root extract of the plant Hibiscus micranthus through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. asianpubs.org However, this study did not report any specific biological or ecological activities for the compound itself, focusing instead on the chemical profile of the entire plant extract. asianpubs.org

Searches for the biological activities of closely related compounds, such as hexadecanoic acid methyl ester (the parent compound lacking the 15-oxo group), show evidence of antibacterial and antifungal properties. nih.govscielo.br Similarly, other related fatty acid methyl esters have been investigated for various bioactivities. e-nps.or.kr However, per the strict requirement to focus solely on this compound, this information on related molecules cannot be used to describe the subject compound.

Furthermore, no studies were found that specifically investigate this compound's role in the following areas outlined in the request:

Biological Activities and Ecological Roles of Methyl 15 Oxohexadecanoate

Role in Chemical Ecology and Interspecies Communication

Function as Semiochemicals (Pheromones, Kairomones, Allomones):No data available.

Due to the absence of specific research findings for Methyl 15-oxohexadecanoate in the requested areas, it is not possible to create a scientifically accurate and informative article that adheres to the provided outline.

Involvement in Insect Chemical Communication

Chemical communication is a vital aspect of insect life, governing behaviors such as mating, aggregation, and alarm signaling. Pheromones, chemical signals used for intraspecific communication, are particularly crucial for reproduction. While a wide array of compounds serve as insect pheromones, fatty acid derivatives represent a significant class.

Sex Attractant Roles

Research into the specific role of this compound as a sex attractant is not extensively documented in available scientific literature. However, the broader family of fatty acid methyl esters and related long-chain molecules are well-established as components of insect sex pheromones, particularly in the order Coleoptera.

For instance, various species of the genus Trogoderma, commonly known as warehouse beetles, utilize a blend of fatty acid-derived compounds as sex pheromones. The khapra beetle (Trogoderma granarium), a significant pest of stored products, employs a mixture of (Z)- and (E)-14-methyl-8-hexadecenal as its primary female-produced sex pheromone to attract males. annualreviews.org Similarly, the larger cabinet beetle (Trogoderma inclusum) was initially thought to use (Z)-(-)-14-methyl-8-hexadecen-l-ol and methyl (E)-(-)-14-methyl-8-hexadecenoate as its sex pheromone blend. researchgate.net Later studies identified (Z)-14-methyl-8-hexadecenal as the key component for both T. inclusum and Trogoderma variabile. researchgate.net